4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid
CAS No.: 874219-31-5
Cat. No.: VC2905440
Molecular Formula: C11H13BFNO3
Molecular Weight: 237.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874219-31-5 |
|---|---|
| Molecular Formula | C11H13BFNO3 |
| Molecular Weight | 237.04 g/mol |
| IUPAC Name | [4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C11H13BFNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 |
| Standard InChI Key | AOICJNUBSAKHMW-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)F)C(=O)N2CCCC2)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)F)C(=O)N2CCCC2)(O)O |
Introduction
Chemical Identity and Basic Properties
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid is a well-defined chemical entity with specific identifiers that allow for its unambiguous recognition in chemical databases and literature. The compound is characterized by its unique CAS number and molecular parameters that distinguish it from related boronic acid derivatives.
Identification Parameters
The compound is officially identified by the CAS Registry Number 874219-31-5, which serves as its unique identifier in chemical databases and regulatory documentation . It is also known by its MDL number MFCD08235050, which provides another standardized identification system commonly used in chemical catalogs and databases .
The systematic IUPAC name for this compound is (4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid, which precisely describes its chemical structure according to international nomenclature standards . Several synonyms are also used in scientific literature and commercial catalogs, including:
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Boronic acid, B-[4-fluoro-3-(1-pyrrolidinylcarbonyl)phenyl]-
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4-Fluoro-3-(1-pyrrolidinylcarbonyl)benzeneboronic acid
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(5-Borono-2-fluorophenyl)carbonylpyrrolidine
Physical and Chemical Properties
The physical and chemical properties of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BFNO₃ |
| Molecular Weight | 237.04 g/mol |
| Physical State | Solid |
| Melting Point | 152-154°C |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
| Purity (Commercial) | Typically 98% |
The compound has a molecular weight of 237.04 g/mol and a molecular formula of C₁₁H₁₃BFNO₃ . The melting point of this compound is reported to be between 152-154°C . The molecule possesses 4 hydrogen bond acceptors and 2 hydrogen bond donors, which influence its solubility and interaction with other molecules .
Structural Characteristics
The molecular structure of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid incorporates several key functional groups that determine its chemical reactivity and applications.
Structural Elements and Representation
The compound features a phenyl ring substituted with a boronic acid group at the para position (C4) and a fluorine atom at the meta position (C4), relative to a pyrrolidine-1-carbonyl group at the meta position (C3). This arrangement of substituents creates a unique electronic and steric environment that influences the compound's reactivity in chemical transformations.
Various structural representations provide different ways to understand and work with this compound:
| Representation Type | String/Identifier |
|---|---|
| SMILES | O=C(C1=C(F)C=CC(B(O)O)=C1)N1CCCC1 |
| Canonical SMILES | B(C1=CC(=C(C=C1)F)C(=O)N2CCCC2)(O)O |
| Standard InChI | InChI=1S/C11H13BFNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2 |
| Standard InChIKey | AOICJNUBSAKHMW-UHFFFAOYSA-N |
| PubChem Compound ID | 44717537 |
These structural identifiers are crucial for database searches and for ensuring chemical identity in research and industrial applications .
Electronic and Conformational Features
The electronic properties of this molecule are influenced by the electron-withdrawing fluorine atom and the boronic acid group, which affect the electron density distribution across the phenyl ring. The pyrrolidine amide introduces additional electronic effects and conformational constraints.
The boronic acid group (-B(OH)₂) serves as a Lewis acid due to the electron-deficient boron center, making it capable of forming coordination complexes with Lewis bases. This property is particularly important for its role in Suzuki-Miyaura coupling reactions.
Applications in Organic Synthesis
4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid has found significant applications in synthetic organic chemistry, primarily as a building block for constructing more complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The compound is primarily utilized as a building block in organic synthesis, with particular importance in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions are essential for forming carbon-carbon bonds between boronic acids and organohalides or triflates. The reaction proceeds under relatively mild conditions and has broad functional group tolerance, making it one of the most widely used methods for creating aryl-aryl bonds.
The general reaction scheme can be represented as:
R-B(OH)₂ + R'-X → R-R' + HO-B(OH)-X
Where R represents the 4-fluoro-3-(pyrrolidine-1-carbonyl)phenyl group, R' is typically an aryl or vinyl group, and X is a leaving group such as a halide or triflate.
Pharmaceutical and Agrochemical Applications
The Suzuki-Miyaura coupling reactions involving this compound are crucial for synthesizing complex organic molecules that serve as intermediates or final products in pharmaceutical and agrochemical development. The presence of the fluorine atom is particularly valuable in medicinal chemistry, as fluorination can enhance metabolic stability, bioavailability, and binding affinity to target proteins.
The pyrrolidine amide functionality also introduces potential for hydrogen bonding interactions with biological targets, making derivatives of this compound potentially useful in drug discovery efforts.
| Supplier | Catalog Identifier |
|---|---|
| AChemBlock | N24524 |
| Vulcanchem | VC2905440 |
| Aladdin Scientific Corporation | F187436 |
Suppliers typically provide the compound with a purity of approximately 98%, making it suitable for most research applications .
Physical and Analytical Data
The compound has been characterized using various analytical techniques that provide insights into its structure and purity.
Chromatographic Behavior
The compound can be analyzed using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These methods are valuable for assessing the purity of the compound and monitoring reactions in which it participates.
Future Research Perspectives
The versatility of 4-Fluoro-3-(pyrrolidine-1-carbonyl)phenylboronic acid suggests several promising directions for future research and applications.
Medicinal Chemistry Applications
The structural features of this compound make it potentially valuable for medicinal chemistry:
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The fluorine atom could enhance metabolic stability and membrane permeability
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The pyrrolidine amide provides a rigid scaffold with potential for specific binding interactions
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The boronic acid group could be utilized for targeting serine proteases or other biological targets that interact with boron-containing compounds
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